N-(DL-2-Bromopropionyl)-DL-alanine
Description
Contextualization within N-Acylated Amino Acid Derivatives
N-acylated amino acids are a significant family of molecules where an acyl group is linked to the amino group of an amino acid. nih.govwikipedia.orgfrontiersin.org This acylation process can dramatically alter the chemical and physical properties of the parent amino acid, leading to a wide array of derivatives with diverse applications. These compounds are found in biological systems and are also synthesized for various research and industrial purposes. nih.govfrontiersin.org The N-acyl chain can vary from simple acetyl groups to long-chain fatty acids, influencing the molecule's lipophilicity and biological activity. nih.govwikipedia.orgfrontiersin.orgnih.gov
N-(DL-2-Bromopropionyl)-DL-alanine fits into this class as a derivative of alanine (B10760859), a non-essential amino acid. nih.gov The "DL" designation indicates that it is a racemic mixture, containing both D and L stereoisomers of both the bromopropionyl and alanine moieties. The presence of the bromine atom on the propionyl group is a key feature, introducing a reactive site that is crucial for its synthetic utility.
Significance in Organic Synthesis and Medicinal Chemistry Building Blocks
The primary significance of this compound lies in its role as a versatile building block in organic synthesis. The bromine atom acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the alpha-position of the propionyl moiety.
In medicinal chemistry, the development of new therapeutic agents often relies on the synthesis of complex molecules. This compound can serve as a starting material or intermediate in the synthesis of more elaborate structures with potential biological activity. The dipeptide-like backbone of the molecule provides a scaffold that can be further modified to create peptidomimetics or other compounds designed to interact with biological targets.
Overview of Key Research Domains for this compound
Research involving this compound is primarily centered on its application as a chemical intermediate. While specific, large-scale research domains dedicated solely to this compound are not extensively documented, its utility is implied in synthetic methodologies that require the introduction of an N-acylated alanine derivative with a reactive handle.
One key research area is in the development of novel synthetic methods. The reactivity of the carbon-bromine bond allows chemists to explore new ways to form carbon-carbon and carbon-heteroatom bonds. Furthermore, its use as a starting material for creating libraries of related compounds is a potential area of investigation for drug discovery programs. The synthesis of this compound itself can be achieved through the reaction of DL-alanine with 2-bromopropionyl chloride. chemicalbook.com
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C6H10BrNO3 | chemicalbook.comalfa-chemistry.com |
| Molecular Weight | 224.05 g/mol | chemicalbook.com |
| CAS Number | 31654-38-3 | chemicalbook.comalfa-chemistry.com |
| Appearance | Likely a solid at room temperature | |
| Boiling Point | 402.3ºC at 760mmHg | alfa-chemistry.com |
| Density | 1.577g/cm³ | alfa-chemistry.com |
| Flash Point | 197.1ºC | alfa-chemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQOGAQFIJCUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953624 | |
| Record name | N-(2-Bromo-1-hydroxypropylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31654-38-3 | |
| Record name | N-(2-Bromo-1-oxopropyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31654-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(DL-2-Bromopropionyl)-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031654383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Bromo-1-hydroxypropylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(DL-2-bromopropionyl)-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of N Dl 2 Bromopropionyl Dl Alanine
Primary Synthetic Routes for N-(DL-2-Bromopropionyl)-DL-alanine
The most direct and widely utilized method for synthesizing this compound is the acylation of DL-alanine using 2-bromopropionyl chloride. This reaction falls under the category of nucleophilic acyl substitution.
The core of the synthesis is the reaction where the nucleophilic amino group (-NH₂) of DL-alanine attacks the electrophilic carbonyl carbon of 2-bromopropionyl chloride. This reaction forms the desired amide linkage. The reactants involved possess specific chemical properties that facilitate this transformation.
Table 1: Reactant Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
|---|---|---|---|
| DL-Alanine | C₃H₇NO₂ | 89.09 | Amino group (-NH₂), Carboxylic acid (-COOH) |
| 2-Bromopropionyl Chloride | C₃H₄BrClO | 171.42 sigmaaldrich.com | Acyl chloride (-COCl), Alkyl bromide (-Br) |
The acylation of amines with acyl chlorides generates one equivalent of acid, which can form a salt with the unreacted amine, thereby reducing the yield. organic-chemistry.org To counteract this, the reaction is performed under basic conditions, a method often referred to as the Schotten-Baumann reaction. wikipedia.org The base plays a crucial role in neutralizing the generated hydrochloric acid, driving the equilibrium towards the formation of the amide product. byjus.com Typically, an aqueous base like sodium hydroxide (B78521) is added slowly to the reaction mixture, which often consists of a two-phase solvent system (e.g., water and an organic solvent like dichloromethane). wikipedia.orgiitk.ac.in This biphasic approach keeps the reactants and product primarily in the organic phase while the base in the aqueous phase neutralizes the acid. wikipedia.org
Table 2: Influence of Basic Conditions
| Condition | Role | Impact on Efficiency |
|---|---|---|
| Presence of Base (e.g., NaOH, Pyridine) | Neutralizes HCl byproduct. organic-chemistry.orgbyjus.com | Prevents protonation of the amine reactant, allowing it to remain a nucleophile and driving the reaction forward. byjus.com |
| Schotten-Baumann Conditions (Two-Phase System) | Separates the base (aqueous phase) from reactants/product (organic phase). lscollege.ac.in | Optimizes the reaction by ensuring the neutralization of acid without interfering with the primary reaction components. organic-chemistry.org |
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.in The process can be outlined in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the DL-alanine amino group attacks the electrophilic carbonyl carbon of 2-bromopropionyl chloride. This leads to the formation of a tetrahedral intermediate. byjus.com
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the chloride ion (Cl⁻), which is a good leaving group.
Deprotonation: The added base removes the proton from the nitrogen atom, which now carries a formal positive charge, to yield the neutral amide product and neutralize the expelled chloride ion (as part of HCl). byjus.com
Stereochemical Considerations in Compound Synthesis
The stereochemistry of this compound is a direct consequence of the stereochemistry of its precursors.
The designation "DL" in the compound's name indicates that it is a racemic mixture, containing multiple stereoisomers. This arises from the use of racemic starting materials.
DL-Alanine: The starting amino acid is a 1:1 mixture of D-alanine and L-alanine. The synthesis of DL-alanine often results in a racemic product. orgsyn.orgsciencemadness.org
DL-2-Bromopropionyl Chloride: The acylating agent is also a racemic mixture, containing both (R)-2-bromopropionyl chloride and (S)-2-bromopropionyl chloride. This precursor is synthesized from racemic 2-bromopropionic acid.
The reaction between these two racemic mixtures results in a product that is a mixture of four different stereoisomers:
N-((R)-2-Bromopropionyl)-L-alanine
N-((S)-2-Bromopropionyl)-D-alanine
N-((R)-2-Bromopropionyl)-D-alanine
N-((S)-2-Bromopropionyl)-L-alanine
These diastereomeric pairs constitute the final "DL, DL" product mixture.
In the context of synthesizing this compound, the primary source of the product's stereoisomeric mixture is the deliberate use of racemic precursors. orgsyn.org The Schotten-Baumann conditions are generally considered mild and are not typically associated with causing significant racemization at the chiral centers of the amino acid or the acyl chloride during the reaction. iitk.ac.in The investigation, therefore, focuses less on preventing racemization and more on understanding that the synthetic strategy is designed to produce a mixture of diastereomers. The stereochemical outcome is predetermined by the racemic nature of the starting materials.
Preparation of Precursor DL-Alanine for Compound Synthesis
The synthesis of racemic DL-alanine is a well-established process in organic chemistry, with several reliable methods available for its preparation. These methods typically start from simple, readily available precursors and proceed through various chemical transformations to yield the desired amino acid.
Overview of Established Racemic Alanine (B10760859) Synthesis Methods (e.g., Strecker Synthesis Variants)
The production of racemic alanine can be achieved through several key synthetic routes, including the Strecker synthesis, amidomalonate synthesis, and the reductive amination of pyruvic acid. Each of these methods offers a distinct pathway to the target molecule, starting from different precursor materials.
Reductive amination of α-keto acids provides another direct route to α-amino acids. For the synthesis of alanine, this involves the reaction of pyruvic acid with ammonia (B1221849). libretexts.orgopenstax.org This process can be carried out using various reducing agents. For instance, treatment of pyruvic acid with ammonia in the presence of sodium borohydride (B1222165) (NaBH₄) leads to the formation of alanine through an intermediate imine that is subsequently reduced. libretexts.orgopenstax.org Enzymatic methods have also been developed, where alanine dehydrogenase can catalyze the reductive amination of pyruvate (B1213749) to alanine with high conversion rates. nih.gov
The amidomalonate synthesis is a versatile method that can be adapted to produce a wide variety of amino acids. fiveable.mefiveable.me This method is an extension of the malonic ester synthesis. libretexts.org It typically begins with diethyl acetamidomalonate, which is deprotonated by a base to form an enolate. This enolate then undergoes an S_N2 reaction with an alkyl halide. For the synthesis of alanine, the alkyl halide would be a methyl halide. Subsequent hydrolysis of the amide and ester groups, followed by decarboxylation, yields the final amino acid. fiveable.me
Another established method involves the ammonolysis of α-halo acids . Racemic alanine can be prepared by the reaction of 2-bromopropanoic acid with an excess of aqueous ammonia. wikipedia.orgacs.org Similarly, 2-chloropropionic acid can be used, although it may result in lower yields and a more challenging purification process. orgsyn.org The synthesis of the precursor 2-bromopropanoic acid can be achieved from propionic acid via the Hell-Volhard-Zelinsky reaction. wikimedia.org
The following table provides a summary of the key reactants and general reaction types for the synthesis of DL-alanine.
| Synthesis Method | Starting Materials | Key Intermediates | Reaction Type |
| Strecker Synthesis | Acetaldehyde, Ammonia, Hydrogen Cyanide | α-Aminonitrile | Condensation, Nucleophilic Addition, Hydrolysis |
| Reductive Amination | Pyruvic Acid, Ammonia, Reducing Agent | Imine | Imine Formation, Reduction |
| Amidomalonate Synthesis | Diethyl Acetamidomalonate, Methyl Halide, Base | Malonic Ester Enolate | Alkylation, Hydrolysis, Decarboxylation |
| Ammonolysis of α-Halo Acid | 2-Bromopropanoic Acid, Ammonia | - | Nucleophilic Substitution |
Detailed research findings have provided specific conditions and yields for some of these methods. For instance, the Strecker synthesis using acetaldehyde, ammonium (B1175870) chloride, and sodium cyanide can produce DL-alanine with yields in the range of 52-60%. orgsyn.org The synthesis from α-bromopropionic acid and aqueous ammonia has been reported with yields of 65-70%. orgsyn.org Enzymatic reductive amination of pyruvate has shown conversion rates of up to 99% within one hour. nih.gov
Chemical Reactivity and Transformation Mechanisms of N Dl 2 Bromopropionyl Dl Alanine
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the α-carbon of the propionyl group is a key site for nucleophilic attack. This susceptibility to substitution allows for the introduction of a wide range of functional groups.
The reaction of N-(DL-2-Bromopropionyl)-DL-alanine with various nucleophiles is a subject of interest in the synthesis of novel dipeptides and related compounds. The ease of displacement of the bromide ion facilitates the formation of new carbon-heteroatom bonds. For instance, it can react with the amino group of another amino acid ester, such as L-alanine methyl ester, in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile. This reaction leads to the formation of a new peptide bond, yielding a tripeptide derivative. The reaction conditions are generally mild to avoid side reactions.
Detailed research has shown that N-acyl-α-amino acids, which are structurally similar to this compound, can be synthesized from α-bromoacyl halides and amino acids. This highlights the reactivity of the α-bromo position towards nucleophilic attack by the amino group of an amino acid.
The stereochemistry of the starting this compound is a mixture of diastereomers (L-L, D-D, L-D, and D-L). When this compound undergoes nucleophilic substitution at the chiral center bearing the bromine atom, the stereochemical outcome is of significant interest. The reaction of N-(2-bromopropionyl)amino acid esters with nucleophiles can proceed with either inversion or retention of configuration at the chiral center, depending on the reaction conditions and the nature of the nucleophile. For example, the reaction of a chiral N-(2-bromopropionyl)amino acid with a nucleophile can lead to the formation of diastereomeric products. The stereochemical course of these reactions is crucial for the synthesis of stereochemically pure peptides.
Hydrolytic Stability of the Amide Bond
The amide bond in this compound exhibits a degree of stability towards hydrolysis. However, under acidic or basic conditions, this bond can be cleaved. The rate of hydrolysis is influenced by pH and temperature. The presence of the neighboring bromine atom may have an electronic effect on the stability of the amide linkage, though detailed kinetic studies on this specific compound are not widely reported. Generally, peptide bonds are relatively stable under physiological conditions, but can be hydrolyzed by enzymes or chemical reagents.
Derivatization Potential via the Carboxylic Acid Functionality
The carboxylic acid group in this compound provides a handle for various derivatization reactions. It can be converted into esters, amides, or acid chlorides. For example, esterification can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst. This modification is often used to protect the carboxylic acid group during other chemical transformations or to enhance the solubility of the molecule in organic solvents. The formation of amides can be accomplished by reacting the carboxylic acid with an amine using a coupling agent.
Intramolecular Cyclization Pathways to Form Cyclic Derivatives
This compound can undergo intramolecular cyclization to form cyclic derivatives, most notably morpholine-2,5-diones.
The treatment of N-(2-bromo- or 2-chloropropionyl)amino acids with a base can lead to the formation of 3,6-dialkyl- or 3-alkyl-6-aryl-morpholine-2,5-diones. This intramolecular cyclization involves the nucleophilic attack of the carboxylate anion on the carbon atom bearing the halogen, resulting in the displacement of the bromide ion and the formation of a six-membered ring. Specifically, this compound can cyclize to form 3,6-dimethylmorpholine-2,5-dione. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to deprotonate the carboxylic acid. This cyclization reaction is a key step in the synthesis of various cyclic dipeptides.
Interactive Data Table: Cyclization of this compound
| Starting Material | Reagent | Product |
| This compound | Base (e.g., NaHCO₃, Triethylamine) | 3,6-Dimethylmorpholine-2,5-dione |
Mechanistic Studies of Ring-Closure Reactions
The principal chemical transformation of this compound is an intramolecular cyclization reaction that results in the formation of a six-membered heterocyclic ring system known as a 2,5-diketopiperazine (DKP). Specifically, this reaction yields derivatives of cyclo(alanyl-alanine). This transformation is a classic illustration of neighboring group participation, where the amide nitrogen atom functions as an internal nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. wikipedia.orglibretexts.org
The proposed mechanism for this ring closure proceeds through the following key steps:
Activation of the Nucleophile: The reaction is typically initiated under conditions that enhance the nucleophilicity of the amide nitrogen. This can be achieved through deprotonation by a base. The carboxylic acid group, under these conditions, would exist as the carboxylate anion.
Intramolecular Nucleophilic Attack: The activated amide nitrogen performs a nucleophilic attack on the carbon atom bearing the bromine atom. This intramolecular SN2 reaction is sterically favored due to the conformational proximity of the reacting centers within the molecule. wikipedia.orglibretexts.org
Ring Formation and Halide Expulsion: The successful nucleophilic attack culminates in the formation of the stable six-membered diketopiperazine ring and the concurrent expulsion of the bromide ion, which serves as the leaving group.
This cyclization is analogous to the formation of diketopiperazines observed as a common side reaction during solid-phase peptide synthesis, especially when the peptide sequence allows for the N-terminal amino acid to readily attack the downstream amide bond. nih.govnih.govresearchgate.net While specific kinetic studies on this compound are not extensively detailed in the surveyed literature, the rate of such cyclizations is generally influenced by factors such as the polarity of the solvent and the basicity of the reaction medium. nih.govresearchgate.net
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Base Strength | Increases | A stronger base more effectively increases the nucleophilicity of the amide nitrogen, thereby accelerating the rate-determining intramolecular SN2 attack. |
| Solvent Polarity | Variable | Polar aprotic solvents can facilitate the reaction by stabilizing the charged transition state. The overall effect is complex and depends on the specific solvent's solvation capabilities for both the reactant and the transition state. nih.govresearchgate.net |
| Temperature | Increases | Elevated temperatures provide the necessary activation energy for the cyclization to proceed more rapidly. nih.gov |
Influence of Chiral Centers on Cyclization Products
This compound is a molecule with two chiral centers: one located at the C-2 position of the bromopropionyl moiety and the other at the α-carbon of the alanine (B10760859) residue. Consequently, the compound exists as a mixture of four stereoisomers:
N-(L-2-Bromopropionyl)-L-alanine
N-(D-2-Bromopropionyl)-D-alanine
N-(L-2-Bromopropionyl)-D-alanine
N-(D-2-Bromopropionyl)-L-alanine
The stereochemical configuration of these chiral centers dictates the stereochemistry of the resulting 2,5-diketopiperazine products. The intramolecular cyclization proceeds via an SN2 mechanism, which is characterized by an inversion of stereochemical configuration at the electrophilic carbon center—the one bonded to the bromine atom.
The expected stereochemical outcomes are as follows:
The cyclization of N-(L-2-Bromopropionyl)-L-alanine) involves the inversion of the L-configured bromopropionyl center to a D-configuration in the product, while the L-alanine center remains unchanged. This leads to the formation of cyclo(D-Ala-L-Ala) .
Similarly, the cyclization of N-(D-2-Bromopropionyl)-D-alanine will yield cyclo(L-Ala-D-Ala) .
The reaction of N-(L-2-Bromopropionyl)-D-alanine results in the formation of cyclo(D-Ala-D-Ala) .
Finally, the cyclization of N-(D-2-Bromopropionyl)-L-alanine produces cyclo(L-Ala-L-Ala) .
Since the starting material is a DL,DL-mixture, the cyclization process will generate a mixture of all possible stereoisomers of cyclo(alanyl-alanine): the enantiomeric pair cyclo(L-Ala-L-Ala) and cyclo(D-Ala-D-Ala), and the meso compound cyclo(L-Ala-D-Ala).
The relative rates of cyclization among these stereoisomers may differ due to varying steric hindrances in their respective transition states, although specific studies on this aspect for this compound are not found in the reviewed literature.
| Starting Stereoisomer | Configuration at Bromopropionyl Center | Configuration at Alanine Center | Expected Diketopiperazine Product |
|---|---|---|---|
| N-(L-2-Bromopropionyl)-L-alanine | L | L | cyclo(D-Ala-L-Ala) |
| N-(D-2-Bromopropionyl)-D-alanine | D | D | cyclo(L-Ala-D-Ala) |
| N-(L-2-Bromopropionyl)-D-alanine | L | D | cyclo(D-Ala-D-Ala) |
| N-(D-2-Bromopropionyl)-L-alanine | D | L | cyclo(L-Ala-L-Ala) |
Advanced Applications of N Dl 2 Bromopropionyl Dl Alanine As a Versatile Synthon
Role in Peptide and Protein Synthesis Research
The unique structure of N-(DL-2-Bromopropionyl)-DL-alanine allows it to serve as a specialized building block in peptide science, enabling the creation of modified peptides and peptidomimetics with unique properties.
The introduction of non-canonical amino acids into peptide chains is a powerful strategy for modifying the structure and function of peptides. nih.gov this compound can be conceptualized as a dipeptide where the N-terminal amino acid has been acylated with a brominated propionyl group.
The key features of this compound for incorporation are:
The α-Bromine Atom : The bromine atom serves as a reactive handle. It can be displaced by nucleophiles, allowing the peptide to be cross-linked or conjugated to other molecules, such as fluorescent labels, polymers, or other peptides. This is particularly useful for creating uniquely structured proteins or for attaching peptides to surfaces.
Peptide Backbone Extension : The terminal carboxylic acid of the alanine (B10760859) residue allows it to be coupled to the N-terminus of a growing peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. nih.govyoutube.com Once incorporated, it introduces a modified, N-acylated dipeptide unit into the sequence.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties like stability, bioavailability, or receptor affinity. researchgate.netresearchgate.net this compound is a prime candidate for constructing peptidomimetics for several reasons:
Altered Backbone : The N-acyl group replaces the typical N-terminal amine, creating a non-natural peptide backbone that is often more resistant to enzymatic cleavage.
Conformational Constraint : The bromopropionyl group can introduce steric bulk and specific electronic interactions, influencing how the molecule folds. This can lock the peptidomimetic into a specific bioactive conformation that is ideal for binding to a biological target. nih.gov
Scaffold for Further Diversification : The bromine atom provides a site for further chemical modification, allowing for the creation of a library of related compounds with diverse functionalities. cam.ac.uk This is a key strategy in diversity-oriented synthesis for drug discovery.
By using this compound as a starting point, chemists can design peptidomimetics that mimic the essential binding elements of a natural peptide while possessing the enhanced stability and structural definition required for therapeutic applications. nih.gov
Intermediate in the Synthesis of Biologically Active Molecules
The reactivity of the bromine atom and the dipeptide-like structure make this compound a useful intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of medicinal chemistry.
Alanine transaminases (ALT) are enzymes that play a crucial role in cellular metabolism by catalyzing the conversion between alanine and pyruvate (B1213749). nih.gov In certain diseases, such as diabetes, the activity of these enzymes is dysregulated, making them a target for therapeutic inhibitors. nih.gov
This compound can serve as a precursor for designing inhibitors of alanine-utilizing enzymes in several ways:
Mechanism-Based Inhibition : The α-bromopropionyl group is an electrophilic center. It can act as a reactive group that forms a covalent bond with a nucleophilic residue (like cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. psu.edu
Structural Mimicry : The di-alanine structure mimics the natural substrate or product of enzymes like D-alanyl-D-alanine ligase, which is essential for bacterial cell wall synthesis. This mimicry can allow the molecule to be recognized and bind to the enzyme's active site.
The synthesis of potent enzyme inhibitors often involves creating molecules that can specifically target and react with the enzyme. The combination of substrate-like features and a reactive electrophile in this compound makes it a valuable starting material for this purpose.
The introduction of halogen atoms, particularly bromine, is a well-established strategy in modern drug design to enhance the therapeutic properties of a molecule. ump.edu.plump.edu.pl
| Feature of Bromine | Impact on Drug Design |
| Halogen Bonding | The bromine atom can form a "halogen bond," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a biological target. This can increase binding affinity and selectivity. ump.edu.pl |
| Lipophilicity | Introducing bromine generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This can be tuned to improve cell membrane permeability. |
| Metabolic Stability | The presence of a bromine atom can block sites on the molecule that are susceptible to metabolic degradation, potentially increasing the drug's half-life in the body. tethyschemical.com |
| Reactive Handle | As an intermediate, the bromine atom can be used as a point of attachment for other chemical groups or can be transformed into other functionalities during the synthesis of the final drug candidate. azom.combsef.com |
By using this compound as a synthon, medicinal chemists can leverage these properties to create new drug candidates with improved potency and pharmacokinetic characteristics.
Monomer and Precursor for Polymeric Materials Development
The bifunctional nature of this compound makes it a promising candidate for the development of novel polymers with specialized properties.
The compound possesses two key sites for polymerization:
Carboxylic Acid Group : This group can react with alcohols or amines to form polyester (B1180765) or polyamide chains, respectively. This is a standard method for creating condensation polymers.
Bromine Atom : The reactive C-Br bond can be used in several ways in polymer science:
Initiator for Polymerization : It can be used to initiate certain types of controlled radical polymerization.
Grafting Site : After creating a polymer backbone using the carboxylic acid group, the bromine atoms along the chain can serve as sites for grafting other polymer chains, creating complex, branched polymer architectures.
Post-Polymerization Modification : The bromine atoms on the finished polymer can be chemically modified to introduce a wide range of functional groups, tailoring the polymer's properties for specific applications like drug delivery or sensor technology. rsc.org
Polymers derived from amino acids, known as poly(amino acids) or functional polypeptides, are of great interest due to their potential biocompatibility and biodegradability. nih.gov The synthesis of polymers from N-acyl amino acids can lead to materials with unique biological activities. nih.gov Using this compound as a monomer could lead to functional polyesters or polyamides that are biocompatible and feature reactive sites for further functionalization, opening doors to new advanced biomaterials.
Synthesis of Polydepsipeptides through Ring-Opening Polymerization of Derived Morpholine-2,5-diones
The synthesis of alternating polydepsipeptides, which are copolymers containing both α-hydroxy acid and α-amino acid residues, can be effectively achieved through the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. utwente.nl These cyclic monomers are typically prepared from α-amino acids. The process begins with the N-acylation of an amino acid, such as DL-alanine, with a 2-halo-propionyl halide, like N-(DL-2-Bromopropionyl) bromide. This is followed by an intramolecular cyclization of the resulting N-(2-halogenacyl)-amino acid salt to yield the corresponding morpholine-2,5-dione. utwente.nl
This synthetic route is a common method for generating a variety of cyclic peptide derivatives intended for subsequent polymerization reactions. The morpholine-2,5-diones serve as the crucial cyclic monomers for producing polydepsipeptides. The polymerization is typically conducted in the melt, utilizing an initiator such as stannous octoate. utwente.nl The reaction involves the cleavage of the ester bond within the morpholine-2,5-dione ring, which has been confirmed through 13C NMR analysis of the resulting polymers. This selective cleavage ensures the formation of a polymer with a regular alternating sequence of amino acid and hydroxy acid residues. utwente.nl
The efficiency of the polymerization and the molecular weight of the resulting polydepsipeptides are influenced by the specific morpholine-2,5-dione derivative used. For instance, derivatives that are unsubstituted at the 6-position have been found to yield polymers with the highest molecular weights. utwente.nl The polymerization is generally carried out at a temperature approximately 5°C above the melting point of the monomer and can proceed to complete conversion over a period of 48 hours. utwente.nl
Table 1: Research Findings on Ring-Opening Polymerization of Morpholine-2,5-dione Derivatives
| Monomer | Initiator | Polymerization Conditions | Resulting Polymer | Molecular Weight (Mn) | Reference |
|---|---|---|---|---|---|
| Morpholine-2,5-dione derivatives | Stannous octoate | In the melt, 5°C above monomer melting point | Alternating polydepsipeptides | 0.9 x 10⁴ to 1.4 x 10⁴ | utwente.nl |
| (S)-3-methyl-morpholine-2,5-dione | Stannous octoate | In the melt | Poly((S)-alanine-alt-glycolic acid) | - | utwente.nl |
| Alkyl-substituted morpholine-2,5-diones | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | In tetrahydrofuran | Well-defined polymers | Controlled, Đ < 1.2 | researchgate.net |
Designing Biodegradable Polymers for Material Science Applications
Polydepsipeptides (PDPs), synthesized from precursors like this compound, are an important class of biodegradable polymers. nih.gov Their structure, which combines ester and amide linkages, offers a unique combination of properties derived from both polyesters and polyamides. This makes them highly attractive for designing new materials with tailored characteristics for various applications, particularly in the biomedical field. nih.govresearchgate.net The presence of ester bonds allows for hydrolytic degradation, a key feature for biodegradable materials, while the amide groups contribute to thermal stability and mechanical strength through hydrogen-bonding interactions. researchgate.net
The versatility of PDPs stems from the ability to modify their properties by altering the constituent α-amino acids and α-hydroxy acids. This allows for the fine-tuning of degradation rates, mechanical toughness, and thermal properties to meet the demands of specific material science applications. utwente.nl For example, the choice of side groups on the polymer backbone can influence its crystallinity; poly((S)-alanine-alt-glycolic acid) is semi-crystalline, whereas many other synthesized polydepsipeptides are amorphous. utwente.nl This control over polymer morphology is crucial for determining its mechanical behavior and degradation profile.
The development of new biodegradable materials is driven by the need for a wider range of properties than what is available with existing polymers like poly(α-hydroxy acids) and poly(α-amino acids). utwente.nl Polydepsipeptides fill this gap by providing a platform for creating materials with a broad spectrum of functionalities, suitable for applications such as surgical fixation devices, artificial skin substitutes, and controlled drug release systems. utwente.nl The ability to synthesize these polymers through the controlled ring-opening polymerization of morpholine-2,5-diones is a facile route to obtaining high-molecular-weight materials with well-defined alternating structures. utwente.nl
Table 2: Properties of Polydepsipeptides for Material Science
| Property | Description | Influence of Chemical Structure | Potential Applications | Reference |
|---|---|---|---|---|
| Biodegradability | Degradation through hydrolysis of ester bonds. | The specific amino and hydroxy acid residues affect degradation kinetics. | Absorbable sutures, drug delivery systems, tissue engineering scaffolds. | utwente.nlnih.govresearchgate.net |
| Mechanical Properties | Combination of polyester flexibility and polyamide strength. | Side-chain chemistry and crystallinity determine toughness and elasticity. | Bone plates, surgical fixation devices. | utwente.nlresearchgate.net |
| Thermal Stability | Enhanced stability due to hydrogen bonding between amide groups. | The density of amide linkages influences the melting and glass transition temperatures. | Materials requiring sterilization, melt processing. | researchgate.net |
| Tailorable Functionality | Properties can be precisely controlled by monomer selection. | The use of different amino acids allows for the introduction of various functional groups. | Smart materials, functional coatings. | biomaterials.org |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Polydepsipeptides |
| Morpholine-2,5-diones |
| Stannous octoate |
| DL-alanine |
| N-(DL-2-Bromopropionyl) bromide |
| Poly((S)-alanine-alt-glycolic acid) |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) |
| Tetrahydrofuran |
| Poly(α-hydroxy acids) |
| Poly(α-amino acids) |
| N-Chloroacetyl chloride |
| Alanine |
| Diethylene glycol |
| L-lysine |
| L-aspartic acid |
| Succinyl chloride |
| D-alanyl-D-alanine |
| Benzyl chloroformate |
| Acetaldehyde |
| Ammonium (B1175870) chloride |
| Sodium cyanide |
| Hydrochloric acid |
| Ethyl α-chloropropionate |
| α-bromopropionic acid |
| Ammonia (B1221849) |
| Urotropine |
| Glycine |
| (S)-valine |
| Chloroacetyl chloride |
| Leucine |
| Isoleucine |
| Phenylalanine |
| Aspartic acid |
| Serine |
Theoretical and Computational Chemistry of N Dl 2 Bromopropionyl Dl Alanine
Quantum Chemical Calculations for Molecular Conformation and Stability
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its relative stability. For a flexible molecule like N-(DL-2-Bromopropionyl)-DL-alanine, multiple conformations exist due to rotation around single bonds. The most stable conformation, or the global minimum on the potential energy surface, dictates the molecule's predominant shape and, consequently, its physical and biological properties.
Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for conformational analysis. nih.govresearchgate.net These methods can accurately predict the geometries and relative energies of different conformers. For this compound, key dihedral angles, such as those around the amide bond and the C-C bonds of the alanine (B10760859) and bromopropionyl moieties, define the conformational landscape.
Studies on similar N-acyl-substituted alanines have shown that the conformational preferences are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. researchgate.net For instance, the formation of an intramolecular hydrogen bond between the amide proton and the carboxyl oxygen can significantly stabilize a particular conformer. The presence of the bulky and electronegative bromine atom in this compound is expected to introduce additional steric and electronic effects that influence the conformational equilibrium.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a conformational analysis of this compound. The values are representative and based on studies of similar molecules.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (φ, °) | Dihedral Angle (ψ, °) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A | -150 | 150 | 0.00 | 45 |
| B | -80 | 85 | 0.50 | 25 |
| C | 70 | -75 | 1.20 | 15 |
| D | 180 | -60 | 2.00 | 10 |
Note: The dihedral angles φ and ψ refer to the backbone torsions of the alanine residue. The relative energies and populations are calculated at a standard temperature (298.15 K).
Computational Modeling of Reaction Mechanisms and Transition States
This compound possesses several reactive sites, making it susceptible to various chemical transformations. The presence of a bromine atom, a good leaving group, on a secondary carbon suggests that nucleophilic substitution (SN2) and elimination (E2) reactions are plausible pathways. mdpi.comresearchgate.netsciepub.com
Computational modeling can elucidate the detailed mechanisms of these reactions by locating the transition states and calculating the activation energies. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By comparing the activation energies of competing pathways, one can predict which reaction is more likely to occur under a given set of conditions.
For an SN2 reaction, a nucleophile would attack the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry. mdpi.com For an E2 reaction, a base would abstract a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond. researchgate.netsciepub.com The regioselectivity and stereoselectivity of these reactions can also be investigated computationally.
The following table presents hypothetical activation energies for SN2 and E2 reactions of this compound with a generic nucleophile/base.
Table 2: Hypothetical Activation Energies for Reactions of this compound
| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| SN2 | This compound + OH⁻ | 15.2 | 15.2 |
| E2 (Zaitsev) | This compound + OH⁻ | 18.5 | 18.5 |
Note: The activation energies are hypothetical and would depend on the specific nucleophile/base and solvent used.
Prediction of Reactivity Patterns and Selectivity
Quantum chemical calculations can provide valuable descriptors that help in predicting the reactivity and selectivity of a molecule. These descriptors include the electrostatic potential (ESP) map and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO).
The ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org For this compound, the ESP map would likely show a positive potential around the carbon atom attached to the bromine, making it susceptible to nucleophilic attack. The acidic protons of the carboxylic acid and amide groups would also be visible as regions of positive potential.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. In a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO of this compound. The location of the LUMO on the molecule can therefore predict the site of nucleophilic attack. Conversely, in a reaction with an electrophile, the electrophile's LUMO will interact with the HOMO of the target molecule.
A summary of predicted reactivity based on these computational descriptors is provided in the table below.
Table 3: Predicted Reactivity Patterns for this compound
| Reactive Site | Computational Descriptor | Predicted Reactivity | Factors Influencing Selectivity |
|---|---|---|---|
| C-Br Carbon | Positive ESP, High LUMO coefficient | Electrophilic, susceptible to SN2 attack | Steric hindrance, nature of the nucleophile |
| α-proton (to C=O) | Acidic proton | Susceptible to deprotonation by a base | pKa of the proton, strength of the base |
| β-proton (to C-Br) | Acidic proton | Susceptible to abstraction in E2 reactions | Strength and bulkiness of the base, solvent |
| Carboxyl group | Acidic proton, Electrophilic carbon | Deprotonation, Esterification | pH of the medium, presence of an alcohol |
By integrating these computational approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding its potential applications in synthesis and materials science.
Methodologies for Structural Elucidation and Mechanistic Characterization in Research
Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods are indispensable for the detailed structural elucidation of N-(DL-2-Bromopropionyl)-DL-alanine, providing information on the connectivity of atoms and the nature of functional groups within the molecule.
In the ¹H NMR spectrum, one would anticipate signals corresponding to the methyl protons of both the alanine (B10760859) and bromopropionyl moieties, the methine protons adjacent to the bromine atom and the amide nitrogen, and the exchangeable protons of the carboxylic acid and amide groups. For ¹³C NMR, distinct resonances would be expected for the carbonyl carbons of the amide and carboxylic acid, the carbons bonded to bromine and nitrogen, and the methyl carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by absorption bands typical for an N-acylated amino acid. Key expected vibrational frequencies, based on data for similar structures like 2-bromopropane (B125204) docbrown.infonist.gov and 2-bromopropionic acid spectrabase.com, would include N-H stretching, C=O stretching of the amide (Amide I band) and carboxylic acid, and C-N stretching and N-H bending (Amide II band). The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Predicted mass spectrometry data indicates a molecular weight of approximately 224.05 g/mol . alfa-chemistry.comuni.lu The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of the bromine atom, the carboxylic acid group, and cleavage of the amide bond.
| Technique | Analyte | Observed/Predicted Data | Reference |
|---|---|---|---|
| ¹H NMR | DL-Alanine | δ (ppm): 3.780 (q), 1.481 (d) | bmrb.iohmdb.ca |
| ¹³C NMR | DL-Alanine | δ (ppm): 178.57, 53.20, 18.85 | bmrb.io |
| IR | 2-Bromopropane | ν (cm⁻¹): ~2975-2845 (C-H stretch), ~550 (C-Br stretch) | docbrown.infonist.gov |
| Mass Spectrometry | This compound | Predicted [M+H]⁺: 223.99168 m/z | uni.lu |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating its different stereoisomers. As the molecule contains two chiral centers, it can exist as a mixture of four stereoisomers (RR, SS, RS, SR).
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for both purity analysis and chiral separation. For purity assessment, reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated from starting materials and byproducts. nih.gov The separation of the diastereomeric pairs (RR/SS from RS/SR) can often be achieved on a standard achiral stationary phase. However, the resolution of the enantiomeric pairs (RR from SS, and RS from SR) requires a chiral stationary phase (CSP) or the use of a chiral derivatizing agent. sigmaaldrich.commdpi.comsigmaaldrich.com Chiral columns, such as those based on cyclodextrins or macrocyclic glycopeptides, are frequently employed for the direct separation of amino acid enantiomers and their derivatives. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography (GC): Gas chromatography, typically coupled with mass spectrometry (GC-MS), can also be used for the analysis of this compound. However, due to the low volatility of the compound, derivatization is usually necessary to convert the polar carboxylic acid and amide groups into more volatile esters and silyl (B83357) ethers, for instance. researchgate.netnih.govnih.gov Chiral GC columns can then be used to separate the derivatized stereoisomers.
| Method | Column Type | Mobile/Carrier Phase Example | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C8 or C18 | Acetonitrile/Water with 0.1% TFA | UV (210 nm) | Purity Analysis, Diastereomer Separation | nih.gov |
| Chiral HPLC | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Methanol/Water/Acetic Acid/Triethylamine (B128534) | UV, MS | Enantiomer Separation | sigmaaldrich.com |
| GC-MS | Chiral Capillary Column | Helium | Mass Spectrometry | Separation of Derivatized Stereoisomers | researchgate.netnih.gov |
Advanced Techniques for Investigating Reaction Kinetics and Mechanisms
Understanding the kinetics and mechanism of the formation of this compound, which is typically synthesized by the acylation of DL-alanine with 2-bromopropionyl chloride ontosight.ai, and its subsequent reactions is crucial for optimizing synthesis and predicting its chemical behavior.
Stopped-Flow Spectroscopy: For rapid reactions, such as the initial acylation step, stopped-flow spectroscopy is a powerful technique. This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale by observing changes in absorbance or fluorescence. By varying the concentrations of the reactants, the rate law and rate constants for the reaction can be determined, providing insight into the reaction mechanism. While specific studies on this compound are not documented, this technique is widely applied to study the kinetics of fast organic reactions in solution.
Computational Modeling: In conjunction with experimental techniques, computational chemistry can be employed to investigate the reaction mechanism at a molecular level. Quantum mechanical calculations can be used to model the reaction pathway, determine the structures of transition states and intermediates, and calculate activation energies. This theoretical approach can help to rationalize experimental kinetic data and provide a more detailed understanding of the factors controlling the reaction's outcome.
While direct experimental research on the reaction kinetics of this compound is sparse in publicly available literature, kinetic studies on the oxidation of the parent amino acid, DL-alanine, have been reported, indicating that the reactivity of the amino acid core can be systematically investigated. researchgate.net
Q & A
Q. What synthetic routes are validated for N-(DL-2-Bromopropionyl)-DL-alanine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of brominated alanine derivatives typically involves nucleophilic substitution or acylation reactions. For this compound, bromopropionyl chloride may react with DL-alanine under controlled pH (e.g., alkaline conditions) to form the amide bond. Optimization requires monitoring stoichiometry, solvent polarity (e.g., ethanol/water biphasic systems ), and temperature to minimize hydrolysis of the bromine moiety. Column chromatography or recrystallization can purify the product, with yields validated via NMR and mass spectrometry. Regulatory records (CAS 64654-05-3) confirm its synthesis feasibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the bromopropionyl group’s integration with DL-alanine, focusing on chemical shifts for carbonyl (170-175 ppm) and bromine-induced deshielding in adjacent protons .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~600 cm⁻¹ (C-Br stretch) verify functional groups.
- HPLC-MS : Quantifies purity and molecular ion ([M+H]⁺) using reverse-phase columns with acetonitrile/water gradients.
Advanced Research Questions
Q. How does the bromine substituent influence this compound’s reactivity in chiral catalyst design?
Methodological Answer: The bromine atom enhances electrophilicity, making the compound a candidate for asymmetric catalysis. In peptide synthesis, bromine can act as a leaving group in nucleophilic substitutions or stabilize transition states via halogen bonding. For example, in palladium-catalyzed cross-couplings, brominated alanine derivatives serve as chiral ligands, with enantioselectivity assessed via circular dichroism (CD) or X-ray crystallography. Non-natural amino acids like 3-(2-Naphthyl)-DL-alanine provide analogous frameworks for studying steric and electronic effects.
Q. What role does this compound play in transition metal chelation studies?
Methodological Answer: The bromopropionyl group introduces steric bulk and electron-withdrawing effects, altering chelation dynamics. DL-alanine derivatives are known to bind Cu²⁺, Zn²⁺, and Cd²⁺ via carboxylate and amine groups . For the brominated variant, conduct potentiometric titrations to determine stability constants (log K) under varying pH. Compare with non-brominated analogs to assess how bromine affects binding affinity. Applications include designing metal-organic frameworks (MOFs) for catalysis or heavy metal remediation.
Q. How can contradictions in solubility data for brominated alanine derivatives be resolved during experimental design?
Methodological Answer: Discrepancies often arise from solvent polarity and temperature effects. Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for high polarity, ethanol for moderate). For this compound, perform systematic solubility tests via gravimetric analysis across solvents and temperatures (e.g., 25°C vs. 40°C). Cross-reference with structurally similar compounds, such as N-(2-Benzoylphenyl)alanine (density: 1.252 g/cm³, refractive index: 1.629 ), to identify trends in hydrophobic interactions.
Methodological Notes
- Safety : While this compound is not classified as hazardous, brominated compounds may require handling in fume hoods due to potential volatility .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm purity, especially given the compound’s regulatory status (EC 265-000-7 ).
- Advanced Applications : Explore its use in peptide-based drug design, leveraging bromine’s role in bioorthogonal chemistry or targeted protein modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
